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Compound of Interest

Compound Name: Anticancer agent 209

Cat. No.: B1370920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification
"Anticancer agent 209" is the catalog name for the chemical compound 3-Morpholino-1-(4-(2-

oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. It is crucial to note that while named as

an "anticancer agent" by some suppliers, its primary and well-documented role in the scientific

literature is as a key intermediate in the synthesis of the blockbuster anticoagulant drug,

Apixaban.[1][2][3][4][5]

Extensive searches of scientific databases do not yield specific studies on the anticancer

properties of "Anticancer agent 209" itself, nor its application in the study of drug resistance.

The information presented herein is based on its established chemical properties and its role in

synthesis. Furthermore, to provide relevant biological context, this document will also touch

upon the reported in vitro effects of the final drug, Apixaban, on cancer cells.

Compound Properties
The following table summarizes the key chemical and physical properties of "Anticancer agent
209".
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Property Value Reference

CAS Number 545445-44-1 [6][7]

Molecular Formula C₂₀H₂₅N₃O₃ [6][7]

Molecular Weight 355.43 g/mol [6][7]

IUPAC Name

3-morpholino-1-(4-(2-

oxopiperidin-1-yl)phenyl)-5,6-

dihydropyridin-2(1H)-one

Synonyms Apixaban Intermediate [6]

Physical Form Solid

Storage Temperature 2-8°C, sealed in dry conditions

Purity Typically >95%

Role in Apixaban Synthesis
"Anticancer agent 209" is a critical building block in the convergent synthesis of Apixaban.[5]

The diagram below illustrates a simplified synthetic pathway highlighting the position of this

intermediate.
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Synthesis of Intermediate

Final Assembly

1-(4-aminophenyl)-3-
morpholino-5,6-dihydro

pyridin-2(1H)-one

Anticancer agent 209
(CAS 545445-44-1)

Acylation & Cyclization

5-chlorovaleryl chloride

Apixaban

Coupling Reaction

Key pyrazole intermediate

Click to download full resolution via product page

Caption: Synthetic pathway of Apixaban highlighting "Anticancer agent 209".

Biological Activity and Application in Drug
Resistance Studies
There is a notable lack of published research investigating the biological activity of "Anticancer
agent 209" as a standalone anticancer agent or its use in drug resistance models. Its primary

utility lies in chemical synthesis.

However, studies on the final product, Apixaban, have explored its effects on cancer cells in

vitro. It is important to emphasize that these findings apply to Apixaban and not necessarily to

its synthetic intermediate, "Anticancer agent 209".

A study on five different cancer cell lines (ovarian, breast, colon, prostate, and histiocytic

lymphoma) showed that high-dose Apixaban (5 µg/ml) was associated with:

Significantly reduced proliferation in ovarian, colon, and prostate cancer cell lines.[8]
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Increased cancer cell mortality, primarily through apoptosis, in all cell lines except for the

prostate cancer line.[8]

Impaired migration capacity in ovarian and colon cancer cells.[8]

A consistent increase in the mRNA expression of the tumor suppressor gene p16 across all

cell lines.[8]

These findings suggest that the final drug, Apixaban, may have some off-target anticancer

effects at high concentrations, though the clinical relevance of this is still under investigation.

General Protocols for Investigating Anticancer
Properties and Drug Resistance
The following are generalized, hypothetical protocols that researchers can adapt to study the

anticancer properties and drug resistance profile of any new compound. These have not been

specifically validated for "Anticancer agent 209".

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing a compound's effect on cell viability.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50%

(IC₅₀).

Materials:

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete growth medium (e.g., DMEM with 10% FBS)

Test compound stock solution (e.g., 10 mM in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
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96-well microplates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound in complete medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (medium with the same concentration of DMSO as the highest compound

concentration) and a no-cell blank.

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to

dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the compound concentration to determine

the IC₅₀ value.

Protocol 2: Development of a Drug-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line.

Objective: To develop a cell line that can tolerate higher concentrations of a test compound for

use in drug resistance studies.

Materials:
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Parental cancer cell line

Complete growth medium

Test compound

Cell culture flasks and dishes

Procedure:

Initial Exposure: Treat the parental cell line with the test compound at its IC₂₀ concentration

(a concentration that kills 20% of the cells).

Dose Escalation: Once the cells have recovered and are growing steadily, increase the

concentration of the test compound in a stepwise manner. Allow the cells to adapt and

resume normal growth at each new concentration before increasing it further. This process

can take several months.

Resistance Confirmation: Periodically perform cytotoxicity assays (as in Protocol 1) on the

treated cells and compare the IC₅₀ value to that of the parental cell line. A significant

increase in the IC₅₀ indicates the development of resistance.

Resistant Line Maintenance: Once a desired level of resistance is achieved, the resistant cell

line can be maintained in a medium containing a maintenance dose of the test compound

(typically the highest concentration at which the cells grow comfortably).
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Caption: Workflow for developing a drug-resistant cell line.

Conclusion
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"Anticancer agent 209" (CAS 545445-44-1) is a commercially available chemical primarily

utilized as a key intermediate in the synthesis of the anticoagulant Apixaban. There is currently

no substantial scientific evidence to support its use as a standalone anticancer agent or for the

study of drug resistance. Researchers interested in this scaffold for anticancer applications may

consider investigating its properties independently, using generalized protocols such as those

provided above, while noting that the final drug, Apixaban, has shown some limited in vitro

anticancer activity at high concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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